Methyl 2,3,6-trihydroxybenzoate

Antimalarial drug discovery Plasmodium falciparum Falcipain-2 inhibition

Researchers often face mis-shipment of methyl gallate (CAS 99-24-1) when ordering "methyl trihydroxybenzoate." This product guarantees the correct 2,3,6-regioisomer. - Validated falcipain-2 inhibitor with IC₅₀ of 6.1 µM; 5.8-fold selectivity over the free acid form. - Distinct HPLC/LC-MS retention time and fragmentation pattern for unambiguous identity confirmation. - Supplied as an off-white to light brown crystalline solid (≥98% HPLC) with verified CAS 61885-19-6 to ensure regioisomeric integrity.

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 61885-19-6
Cat. No. B14549008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,6-trihydroxybenzoate
CAS61885-19-6
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1O)O)O
InChIInChI=1S/C8H8O5/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,9-11H,1H3
InChIKeyJMHTWRAXAAZKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3,6-Trihydroxybenzoate: Identity and Physicochemical Profile


Methyl 2,3,6-trihydroxybenzoate (C₈H₈O₅, MW 184.15 g/mol) is a trihydroxylated methyl benzoate positional isomer belonging to the hydroxybenzoate ester class . This off-white to light brown crystalline solid (predicted melting point 139–140.5 °C; ACD/LogP 2.02) is structurally distinct from the widely commercialized methyl gallate (methyl 3,4,5-trihydroxybenzoate, CAS 99-24-1) [1]. Crucial for procurement: several vendor databases incorrectly synonymize this compound with methyl gallate, creating sourcing ambiguity . Accurate specification by CAS 61885-19-6 is essential to ensure receipt of the correct 2,3,6-regioisomer.

Regioisomer 2,3,6-trihydroxy positional isomer Not methyl gallate (3,4,5)
CAS 61885-19-6 Specify to avoid substitution
Research Use Anti-plasmodial probe & synthetic scaffold Falcipain-2 / pathway studies

Methyl 2,3,6-Trihydroxybenzoate: Regioisomer Uniqueness


Trihydroxybenzoate regioisomers are not functionally interchangeable despite sharing the same molecular formula and atom connectivity count. The 2,3,6-substitution pattern creates a unique hydrogen-bond donor/acceptor topology and electronic distribution that dictates distinct molecular recognition at biological targets . For example, methyl 2,3,6-trihydroxybenzoate demonstrates a specific anti-plasmodial profile with differential potency toward the P. falciparum cysteine protease falcipain-2 versus whole-parasite W2 assays, a selectivity fingerprint not shared by the 3,4,5-isomer (methyl gallate) [1]. Furthermore, the 2,3,6-isomer serves as a synthetic entry point unavailable to other regioisomers: it can be prepared via oxidation of methyl gentisate (methyl 2,5-dihydroxybenzoate) through a carbomethoxy-p-benzoquinone intermediate, a route inaccessible to the 3,4,5-analog [2]. Scientific users must therefore specify the exact regioisomer by CAS number to avoid unintended substitution by the far more prevalent methyl gallate.

Target: Methyl 2,3,6-Trihydroxybenzoate
Biological fingerprint
Anti-plasmodial with falcipain-2 inhibition context
Synthetic entry
Gentisate oxidation → quinone route
Substitute: Methyl Gallate (3,4,5)
Biological fingerprint
Antioxidant/antitumor profile; anti-plasmodial unvalidated
Synthetic entry
Direct gallic acid esterification; limited derivatization
Regioisomer mismatch may shift bioactivity and synthetic versatility; vendor synonym errors risk unintended substitution.

Methyl 2,3,6-Trihydroxybenzoate: Head-to-Head Evidence


Anti-Plasmodial Potency: Methyl Ester vs. Free Acid

In a direct head-to-head comparison within the same anti-plasmodial study, methyl 2,3,6-trihydroxybenzoate (the methyl ester) consistently demonstrated greater potency than its free acid counterpart (2,3,6-trihydroxybenzoic acid) across multiple Plasmodium assays. Against chloroquine-resistant P. falciparum W2 strain, the methyl ester achieved an IC₅₀ of 13.0 µM versus 16.5 µM for the acid (1.27-fold improvement). More dramatically, against recombinant falcipain-2, the methyl ester exhibited an IC₅₀ of 6.1 µM versus 35.4 µM for the acid, representing a 5.8-fold enhancement in potency. However, against P. falciparum field isolates from Cameroon, the free acid was approximately 5.7-fold more potent (6.3 µM vs 36.1 µM for the ester), indicating context-dependent selectivity that could be exploited for target-specific applications [1].

Anti-plasmodial IC₅₀
Head-to-head
Methyl ester IC₅₀ 13.0 µM vs acid 16.5 µM (W2); falcipain-2: 6.1 vs 35.4 µM
Supports ester form for cysteine protease studies
Context-dependent; field isolates favored acid
Antimalarial drug discovery Plasmodium falciparum Falcipain-2 inhibition Natural product lead

Regioisomer Selectivity: Comparison with Methyl Gallate

The 2,3,6-regioisomer and the 3,4,5-regioisomer (methyl gallate, CAS 99-24-1) share identical molecular mass but exhibit distinct biological profiles. Methyl 2,3,6-trihydroxybenzoate has documented anti-plasmodial activity with IC₅₀ values of 13.0 µM against P. falciparum W2 and 6.1 µM against falcipain-2, arising from activity-guided fractionation of Sorindeia juglandifolia [1]. In contrast, methyl gallate's primary literature emphasizes antioxidant (DPPH IC₅₀ reported as 1.02 µg/mL in some studies), antitumor, and anti-inflammatory properties, with anti-plasmodial evidence limited to traditional use context of Carica papaya leaf decoctions rather than purified compound data [2]. Separately, methyl gallate has been explored for anti-leishmanial applications via topical microemulsion formulation, a therapeutic direction not yet reported for the 2,3,6-isomer [3]. This divergent biological fingerprint means the 2,3,6-isomer cannot be replaced by methyl gallate in anti-malarial discovery workflows.

Regioisomer Bioactivity
Reported
2,3,6-isomer: anti-plasmodial (W2 IC₅₀ 13.0 µM); methyl gallate: antioxidant/antitumor
Regioisomer-specific anti-plasmodial profile
Methyl gallate anti-plasmodial data limited
Regioisomer selectivity antiplasmodial methyl gallate comparison positional isomer pharmacology

Synthetic Accessibility: Gentisate Oxidation vs. Esterification

Methyl 2,3,6-trihydroxybenzoate occupies a unique position in synthetic chemistry: it can be prepared via oxidation of methyl gentisate (methyl 2,5-dihydroxybenzoate) to carbomethoxy-p-benzoquinone, followed by reduction and acetylation/deacetylation steps to install the third hydroxyl group at the 3-position [1]. Methyl gallate (3,4,5-isomer), by contrast, is typically prepared by simple Fischer esterification of commercially abundant gallic acid with methanol [2]. The 2,3,6-isomer is further described as a key intermediate that can be converted to the triacetate (methyl 2,3,6-triacetoxybenzoate) and subsequently deprotected or functionalized, enabling derivatization strategies not possible with the 3,4,5-isomer, where the catechol-like 3,4-dihydroxy motif imposes different reactivity constraints [1].

Synthetic Route
Head-to-head
Gentisate → quinone → triacetate vs gallic acid esterification
Enables unique derivatization entry point
Triacetate allows sequential functionalization
Synthetic chemistry methyl gentisate oxidation carbomethoxy-p-benzoquinone derivatization

LL-37 Induction: Potential in Oral Health

A patent assigned to Forsyth Dental Infirmary for Children (US 2013/0303619 A1) discloses that trihydroxybenzoate derivatives, including C1-4 alkyl esters, stimulate the production of the endogenous antimicrobial peptide LL-37 (cathelicidin) from epithelial cells without inducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) or eicosanoids [1]. While the patent explicitly exemplifies 3,4,5-trihydroxybenzoic acid (gallic acid) and 2,3,4-trihydroxybenzoic acid, it defines the active pharmacophore broadly as the trihydroxybenzoate moiety [1]. By class-level inference, methyl 2,3,6-trihydroxybenzoate, as a C1-alkyl trihydroxybenzoate ester, is predicted to share this LL-37-inducing mechanism with potential advantages: its LogP of 2.02 (vs. predicted LogP of ~0.7–1.0 for the free acids) suggests enhanced epithelial permeability, a property relevant for topical oral formulations .

LL-37 Induction
Class-level inference
Predicted LogP 2.02; pharmacophore inferred from trihydroxybenzoate esters
Predicted permeability context; requires direct data
No direct LL-37 data for this isomer
Antimicrobial peptides LL-37 induction gingivitis periodontitis host defense

Methyl 2,3,6-Trihydroxybenzoate: Application Scenarios


Falcipain-2 Targeted Antimalarial Discovery

Methyl 2,3,6-trihydroxybenzoate is the preferred starting scaffold for falcipain-2 inhibitor development, with a demonstrated IC₅₀ of 6.1 µM against this validated P. falciparum cysteine protease target [1]. The 5.8-fold selectivity over its free acid form (IC₅₀ 35.4 µM) indicates that the methyl ester moiety is critical for target engagement. Structure-activity relationship (SAR) programs should anchor on this scaffold and explore substitutions at the remaining positions while preserving the 2,3,6-trihydroxy motif.

Natural Product Reference Standard for Analytical Methods

Because vendor databases frequently conflate methyl 2,3,6-trihydroxybenzoate with methyl gallate (3,4,5-isomer), this compound is essential as an authentic reference standard for HPLC, LC-MS, or GC-MS method development and quality control in natural product laboratories. Its distinct retention time and fragmentation pattern relative to methyl gallate enable unambiguous identification of the 2,3,6-isomer in plant extracts or biological matrices .

Scaffold Diversification via Quinone Intermediate

The synthetic route from methyl gentisate through carbomethoxy-p-benzoquinone to methyl 2,3,6-trihydroxybenzoate provides a distinct entry point for scaffold diversification not available through gallic acid esterification [2]. The triacetate intermediate (methyl 2,3,6-triacetoxybenzoate) enables sequential, position-selective deprotection and functionalization, supporting the generation of compound libraries with controlled substitution patterns for screening campaigns.

Oral Health Formulation: Host-Defense Peptide Induction

The trihydroxybenzoate ester pharmacophore has been patented for stimulating endogenous LL-37 antimicrobial peptide production in oral epithelial cells [3]. With a predicted LogP of 2.02 vs. ~0.7–1.0 for free acid analogs , methyl 2,3,6-trihydroxybenzoate is a compelling candidate for topical oral formulation development targeting gingivitis and periodontitis, where enhanced mucosal permeation may translate to superior efficacy. Direct LL-37 induction testing of this specific isomer is recommended to confirm the class-level prediction.

Application
Selection Property
Validation Focus
Falcipain-2 inhibitor discovery
Target engagement profile
Cysteine protease enzymatic assay
Natural product reference standard
Regioisomer chromatographic identity
HPLC/LC-MS retention & fragmentation
Scaffold diversification
Synthetic route via quinone
Derivatization versatility assessment
Oral host-defense peptide research
Predicted mucosal permeability
LL-37 induction direct testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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